molecular formula C23H22N6O5S2 B2988085 N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 897758-56-4

N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2988085
CAS No.: 897758-56-4
M. Wt: 526.59
InChI Key: MXNNHBIVVUIIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a potent and synthetically accessible small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, a key target in oncology research. This compound was specifically designed and synthesized to overcome limitations of earlier inhibitors, demonstrating potent activity against FGFR1 . Its mechanism of action involves competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby suppressing the receptor's tyrosine kinase activity and blocking downstream signaling pathways like MAPK/ERK and PI3K/AKT that are critical for cancer cell proliferation, survival, and migration. This targeted action makes it an invaluable chemical probe for investigating the role of aberrant FGFR signaling in various cancers, including breast cancer and urothelial carcinoma. Researchers utilize this compound primarily in in vitro and cell-based assays to study FGFR-driven tumorigenesis, to explore mechanisms of resistance to targeted therapies, and to identify potential synergistic drug combinations. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5S2/c1-34-17-5-3-2-4-16(17)29-11-14(10-19(29)31)21(33)26-22-27-28-23(36-22)35-12-18(30)25-15-8-6-13(7-9-15)20(24)32/h2-9,14H,10-12H2,1H3,(H2,24,32)(H,25,30)(H,26,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNNHBIVVUIIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, synthesis methods, and research findings.

Molecular Structure

The compound's molecular formula is C20H21N5O4SC_{20}H_{21}N_5O_4S, with a molecular weight of approximately 421.48 g/mol. It contains several functional groups contributing to its biological activity:

  • Thiadiazole ring : Known for various biological activities including antimicrobial and anti-inflammatory properties.
  • Pyrrolidine moiety : Often associated with enhanced bioactivity in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the pyrrolidine and carboxamide functionalities. Common reagents used include:

  • Oxidizing agents : For introducing additional functional groups.
  • Reducing agents : To modify nitro groups to amines.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. The compound under study has shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AS. aureus32.6 μg/mL
Thiadiazole Derivative BE. coli47.5 μg/mL
Thiadiazole Derivative CB. cereus25.0 μg/mL

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit certain enzymes involved in disease pathways, which could make it a candidate for therapeutic applications in conditions such as cancer and infectious diseases.

Case Studies

  • Study on Antimicrobial Activity : A recent study highlighted the efficacy of thiadiazole derivatives against various pathogens, demonstrating that modifications to the thiadiazole ring can enhance antibacterial properties significantly .
  • Enzyme Inhibition Research : Another investigation explored the compound's ability to inhibit specific enzymes linked to tumor growth, suggesting a potential role in cancer therapy .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as:

  • Enzymes : Modulating their activity can lead to therapeutic effects.
  • Receptors : Binding to receptors may alter cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key analogues is summarized below:

Compound (CAS) Core Structure Substituents Molecular Weight Key Differences
Target (897758-56-4) 1,3,4-Thiadiazole + Pyrrolidone 2-Methoxyphenyl; 4-Carbamoylphenyl-thioethyl 526.6 Reference compound
878731-32-9 1,3,4-Thiadiazole + Pyrrolidone 4-Fluorophenyl; 5-Cyclohexyl 388.459 - Thiadiazole substituent : Cyclohexyl (bulky, hydrophobic) vs. thioethyl-carbamoylphenyl (polar).
- Phenyl group : 4-Fluoro (electron-withdrawing) vs. 2-methoxy (electron-donating).
872594-65-5 1,3,4-Thiadiazole + Pyrrolidone Phenyl; 4-Acetylphenyl-thioethyl 495.6 - Phenyl substitution : No methoxy group.
- Thiadiazole side chain : Acetyl (electron-withdrawing) vs. carbamoyl (hydrogen-bond donor).
921147-64-0 1,3,4-Thiadiazole + Pyrrolidone p-Tolyl; 4-Acetamidophenyl-thioethyl 524.6 - Pyrrolidine substituent : p-Tolyl (hydrophobic) vs. 2-methoxyphenyl (polar).
- Side chain : Acetamido (bulkier) vs. carbamoyl.
325802-73-1 1,3,4-Thiadiazole + Chromene Sulfamoyl linkage; 6-Methoxy-2-oxochromene 527.5 - Core scaffold : Chromene (planar, conjugated) vs. pyrrolidone (flexible).
- Functional groups : Sulfamoyl (acidic) vs. carboxamide.

Functional Group Impact on Bioactivity

  • Carbamoyl vs.
  • 4-Fluorophenyl (CAS 878731-32-9): Fluorine’s electronegativity may improve membrane permeability but reduce polar interactions .
  • Thiadiazole Substituents : Cyclohexyl (CAS 878731-32-9) introduces steric bulk, likely reducing solubility but increasing lipophilicity, whereas the thioethyl-carbamoylphenyl chain (target) balances polarity and flexibility .

Q & A

Basic: What synthetic pathways are recommended for synthesizing N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of key intermediates. For example:

  • Step 1: Condensation of 4-carbamoylaniline with chloroacetyl chloride to form the 2-((4-carbamoylphenyl)amino)-2-oxoethyl intermediate .
  • Step 2: Thiolation of the 1,3,4-thiadiazol-2-amine core with the above intermediate via nucleophilic substitution to introduce the thioether linkage.
  • Step 3: Coupling the thiadiazole moiety with the pyrrolidine-3-carboxamide fragment using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
    Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, particularly hydrolysis of the carboxamide group .

Basic: Which spectroscopic and analytical methods are optimal for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substituent integration and stereochemistry. Key signals include the thiadiazole C-S resonance (~160–170 ppm in 13^13C) and pyrrolidine carbonyl peaks (~170–175 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight with ≤2 ppm error. Electrospray ionization (ESI) in positive mode is preferred for polar heterocycles .
  • FTIR: Identify characteristic stretches (e.g., C=O at ~1650–1750 cm1^{-1}, N-H at ~3300 cm1^{-1}) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Anticancer Screening: Use the NCI-60 human tumor cell line panel, with IC50_{50} determination via MTT assays. Thiadiazole derivatives often show activity against leukemia and breast cancer cell lines .
  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) via fluorescence polarization, given the compound’s structural similarity to ATP-competitive inhibitors .
  • Antimicrobial Testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can computational modeling optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Simulate reaction pathways to identify energy barriers for intermediates. For example, assess the activation energy of thiolation steps to optimize temperature and solvent selection .
  • Machine Learning (ML): Train models on existing reaction data (e.g., yield, solvent polarity) to predict optimal conditions (e.g., DMF vs. THF for coupling reactions) .
  • Transition State Analysis: Use Gaussian or ORCA software to model steric hindrance in the pyrrolidine-carboxamide coupling step .

Advanced: How should researchers resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility: Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to rule out variability .
  • Metabolic Stability Testing: Use hepatic microsome assays (e.g., human/rat) to assess if discrepancies arise from differential metabolic degradation .
  • Target Profiling: Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain divergent results .

Advanced: What strategies improve yield in multi-step synthesis?

Methodological Answer:

  • Protective Group Chemistry: Temporarily protect the carbamoyl group with Boc (tert-butyloxycarbonyl) during thiadiazole functionalization to prevent side reactions .
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., thiolation) to enhance mixing and reduce decomposition .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling if aryl halide intermediates are used .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., replacing 2-methoxyphenyl with halogenated aryl groups) and compare IC50_{50} values .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Focus on the thiadiazole and pyrrolidine moieties as pharmacophores .
  • Crystallography: Co-crystallize the compound with target enzymes (e.g., EGFR) to identify critical binding interactions (e.g., hydrogen bonds with the carboxamide group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.